molecular formula C21H14BrF3N4S B12036924 4-[4-(4-bromophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine CAS No. 477332-92-6

4-[4-(4-bromophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B12036924
CAS No.: 477332-92-6
M. Wt: 491.3 g/mol
InChI Key: RFOUAVSAGILLGY-UHFFFAOYSA-N
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Description

4-[4-(4-bromophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine is a complex organic compound that features a unique combination of bromophenyl, trifluoromethylbenzyl, sulfanyl, triazolyl, and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-bromophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the bromophenyl and trifluoromethylbenzyl groups. The final step involves the attachment of the pyridine ring. Common reagents used in these reactions include bromine, trifluoromethylbenzyl chloride, and pyridine, under conditions such as reflux and the use of catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-bromophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution of the bromine atom can yield a variety of substituted derivatives.

Scientific Research Applications

4-[4-(4-bromophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(4-bromophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Similar in structure but lacks the triazole and pyridine rings.

    Fluorine Compounds: Share the trifluoromethyl group but differ in other structural aspects.

    Interhalogen Compounds: Contain halogen atoms but differ significantly in overall structure.

Uniqueness

4-[4-(4-bromophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

4-[4-(4-bromophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine is a complex organic compound that features a unique structural configuration, including a pyridine ring and a triazole moiety. The incorporation of bromine and trifluoromethyl groups enhances its chemical reactivity and biological activity, making it a candidate for various pharmaceutical applications.

Chemical Structure

The compound's structure can be represented as follows:

C19H16BrF3N5S\text{C}_{19}\text{H}_{16}\text{BrF}_3\text{N}_5\text{S}

Biological Activities

Research on this compound has revealed several significant biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate that derivatives of triazole compounds exhibit potent antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • Antifungal Activity : Similar triazole derivatives have been reported to possess antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus. The presence of the triazole ring is crucial for this activity due to its interaction with fungal enzymes .
  • Anticancer Properties : Some derivatives of 1,2,4-triazoles have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain compounds have been reported to inhibit the growth of colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values in the low micromolar range . This suggests potential for development as anticancer agents.
  • Anti-inflammatory Effects : Triazole compounds have also been investigated for their anti-inflammatory properties, often linked to their ability to inhibit specific pathways involved in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Bromophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Trifluoromethyl Group : Increases metabolic stability and alters electronic properties, potentially enhancing biological activity.
  • Sulfanyl Group : May contribute to interactions with thiol-containing biomolecules, impacting the compound's pharmacological profile.

Study 1: Antimicrobial Efficacy

In a comparative study, derivatives of 1,2,4-triazoles were synthesized and evaluated for their antimicrobial efficacy against a panel of pathogens. The compound demonstrated lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like vancomycin .

Study 2: Anticancer Activity

A series of synthesized triazole derivatives were screened against various cancer cell lines. Compound variants showed significant cytotoxicity against HCT-116 cells with IC50 values ranging from 6.2 μM to 43.4 μM depending on the substituents present on the triazole ring .

Properties

CAS No.

477332-92-6

Molecular Formula

C21H14BrF3N4S

Molecular Weight

491.3 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H14BrF3N4S/c22-17-4-6-18(7-5-17)29-19(15-8-10-26-11-9-15)27-28-20(29)30-13-14-2-1-3-16(12-14)21(23,24)25/h1-12H,13H2

InChI Key

RFOUAVSAGILLGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4

Origin of Product

United States

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